AST2818 mesylate is a novel, orally available, third-generation, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under investigation for the treatment of non-small cell lung cancer (NSCLC). [] It exhibits potent and selective inhibition of EGFR, particularly targeting the EGFR T790M mutation commonly associated with resistance to first- and second-generation EGFR TKIs.
AST2818 mesylate exerts its antitumor activity by irreversibly binding to the EGFR tyrosine kinase domain, including the T790M mutant form. [] This binding inhibits the autophosphorylation of EGFR, thereby blocking downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.
Studies in healthy volunteers have demonstrated that AST2818 mesylate exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. [] Food intake appears to have a minimal impact on the drug's bioavailability. [] Following oral administration, AST2818 undergoes extensive metabolism, primarily via CYP3A4, with AST5902 identified as the major metabolite.
The primary application of AST2818 mesylate in scientific research is the exploration of its potential as a therapeutic agent for NSCLC, specifically in patients harboring the EGFR T790M mutation. [] Preclinical studies have demonstrated promising antitumor activity of AST2818 against EGFR T790M-positive NSCLC cell lines and xenograft models. [] This has led to the initiation of clinical trials to evaluate the efficacy and safety of AST2818 in patients with advanced NSCLC.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6